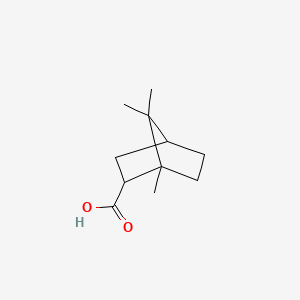
CAMPHANIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camphanic acid, also known as (1S)-(-)-camphanic acid, is an organic compound with the chemical formula C10H14O4. It is a white crystalline substance derived from camphor. This compound is notable for its chiral properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Camphanic acid can be synthesized through the oxidation of camphor. One common method involves the use of nitric acid as the oxidizing agent. The reaction typically proceeds under controlled conditions to ensure the complete conversion of camphor to this compound .
Another synthetic route involves the use of phosphorus pentachloride and camphoric acid. The reaction mixture is heated under reflux, followed by the addition of sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using camphor as the starting material. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Camphanic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce other derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, particularly with nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Nitrogen-containing heterocycles, phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions include various this compound esters and derivatives, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
Camphanic acid has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and stereoisomeric separation.
Biology: Studied for its potential antiviral properties, particularly against influenza and other viruses.
Medicine: Investigated for its role in drug development, especially in the synthesis of antiviral compounds.
Mechanism of Action
The mechanism of action of camphanic acid involves its interaction with various molecular targets. In antiviral applications, this compound derivatives interact with viral proteins, inhibiting their function and preventing viral replication . The gem-dimethyl moiety in this compound promotes van der Waals interactions with protein binding sites, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Ketopinic Acid: Shares similar chiral properties and is used in similar applications.
Camphoric Acid: Another derivative of camphor with similar chemical properties.
Borneol Esters: Used in similar chemical reactions and have comparable biological activities.
Uniqueness
Camphanic acid is unique due to its high Curie point and its ability to undergo plastic paraelectric-to-ferroelectric phase transitions. This property makes it valuable in the development of organic plastic ferroelectrics for environmental-friendly refrigeration technologies .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
ZURRKVIQUKNLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)C(=O)O)C)C |
Synonyms |
camphanic acid R-Hca cpd S-Hca cpd |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluorobenzo[a]pyrene](/img/structure/B1197169.png)
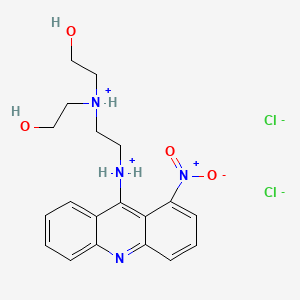

![3-[(2S,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-[[(2R,3R,4R,5S,6R)-4-[2-(dodecanoylamino)acetyl]oxy-6-(hydroxymethyl)-5-phosphonooxy-3-(tetradecanoylamino)oxan-2-yl]oxymethyl]-5-hydroxy-3-(tetradecanoylamino)oxan-2-yl]oxypentanedioic acid](/img/structure/B1197172.png)
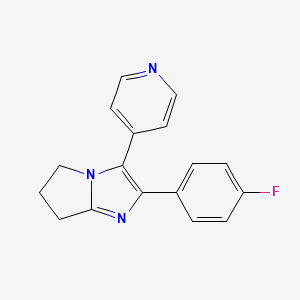
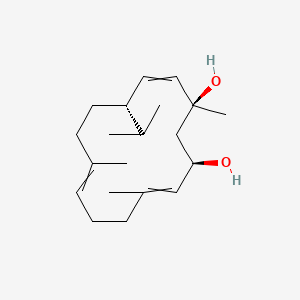
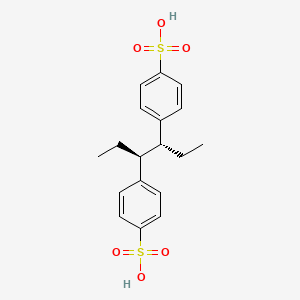
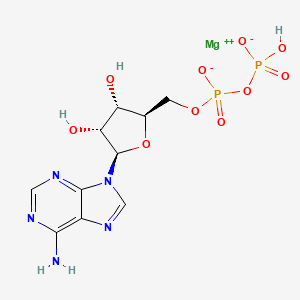
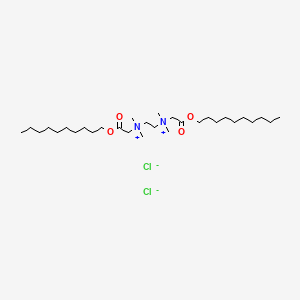


![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)
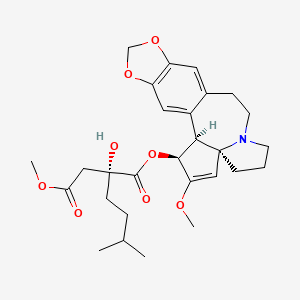
![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)
